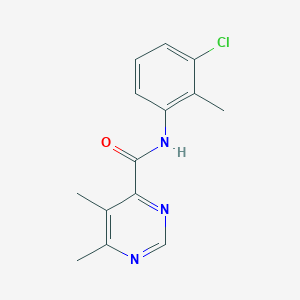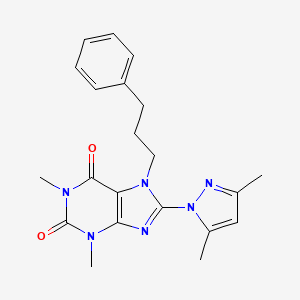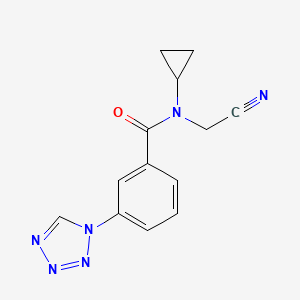![molecular formula C15H19NO2 B2474979 1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188360-15-6](/img/structure/B2474979.png)
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of synthetic opioids. It is also known as U-47700, and it is a potent analgesic drug that is used for scientific research purposes. The chemical formula of U-47700 is C16H22Cl2N2O, and its molecular weight is 329.27 g/mol.
Mecanismo De Acción
U-47700 acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and reward. It produces analgesia, sedation, and euphoria by activating these receptors. U-47700 also inhibits the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and constipation. It also affects the cardiovascular and immune systems, and can cause hypotension, bradycardia, and immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptors. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, U-47700 has several limitations, such as its potential for abuse and addiction, and its toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on U-47700. One direction is to develop new analgesic drugs that are more effective and have fewer side effects than traditional opioids. Another direction is to study the long-term effects of U-47700 on the brain and other organs, and to investigate its potential for addiction and abuse. Additionally, research can be conducted to explore the potential therapeutic uses of U-47700, such as in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, U-47700 is a potent analgesic drug that is used for scientific research purposes. It acts on the mu-opioid receptors in the brain and produces analgesia, sedation, and euphoria. U-47700 has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptors. However, it also has several limitations, such as its potential for abuse and addiction, and its toxicity at high doses. There are several future directions for the research on U-47700, such as developing new analgesic drugs and studying its long-term effects on the brain and other organs.
Métodos De Síntesis
The synthesis of U-47700 involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxy-N-methyl-N-(pyrrolidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The product is then purified by recrystallization to obtain U-47700 in its pure form.
Aplicaciones Científicas De Investigación
U-47700 is used for scientific research purposes, particularly in the field of pharmacology. It is used to study the mechanism of action of opioids and their effects on the central nervous system. U-47700 is also used to develop new analgesic drugs that are more effective and have fewer side effects than traditional opioids.
Propiedades
IUPAC Name |
1-[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-6-8-13(16)11-12-7-4-5-9-14(12)18-2/h3-5,7,9,13H,1,6,8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCUDVEXBQCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2474897.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)
![4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2474903.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2474907.png)
![2-((3-bromobenzyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2474908.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474909.png)



![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate](/img/structure/B2474918.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2474919.png)